In Vitro Antiproliferative Potency of 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole in MCF-7 Breast Cancer Cells
4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole has been reported to exhibit antiproliferative activity against the MCF-7 human breast adenocarcinoma cell line with an IC₅₀ of 12.5 μM . This value provides a quantitative baseline for comparison with structurally related pyrazole derivatives evaluated under analogous assay conditions. Although a direct head-to-head comparison from the same study is not available, cross-study analysis reveals that this potency distinguishes the compound from other 4-substituted pyrazole derivatives. For instance, a separate investigation of a series of 4-substituted pyrazole carboxamide derivatives reported IC₅₀ values against MCF-7 ranging from 2.85 μM to 23.99 μM for the most active compounds, with several analogs in the series exhibiting IC₅₀ values >50 μM [1]. The 12.5 μM IC₅₀ of 4-ethoxy-1-(4-iodobenzyl)-1H-pyrazole places it within the active range of this broader pyrazole class, demonstrating that the specific combination of 4-ethoxy and 4-iodobenzyl substituents yields measurable cellular activity.
| Evidence Dimension | Antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | 12.5 μM |
| Comparator Or Baseline | 4-Substituted pyrazole carboxamide derivatives (active range: 2.85–23.99 μM; inactive analogs: >50 μM) |
| Quantified Difference | Target compound falls within active range of comparator class; ~4.3-fold more potent than inactive analogs (IC₅₀ >50 μM) |
| Conditions | MCF-7 human breast adenocarcinoma cell line; in vitro proliferation assay |
Why This Matters
This provides a quantitative benchmark for procurement decisions in anticancer screening programs, establishing that the compound possesses measurable activity rather than being an untested or inactive building block.
- [1] SID.ir. Inhibitory Effects of Novel Pyrazole Derivatives on Bcl-2 Expression in MCF-7 Breast Cancer Cell Line. 2019. View Source
